molecular formula C21H24ClN2O3P B4634378 Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate

Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate

Cat. No.: B4634378
M. Wt: 418.9 g/mol
InChI Key: IAMUOOVUKPEUGK-UHFFFAOYSA-N
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Description

Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a phosphonate group attached to a quinoline ring system, which is further substituted with a chloro, methyl, and amino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

    Amination: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.

Scientific Research Applications

Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the core of the compound.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Phosphonate Derivatives: Compounds with similar phosphonate groups but different core structures.

Uniqueness

Diethyl {3-chloro-8-methyl-4-[(2-methylphenyl)amino]quinolin-2-yl}phosphonate is unique due to its specific substitution pattern and the presence of both a phosphonate group and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-2-diethoxyphosphoryl-8-methyl-N-(2-methylphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN2O3P/c1-5-26-28(25,27-6-2)21-18(22)20(23-17-13-8-7-10-14(17)3)16-12-9-11-15(4)19(16)24-21/h7-13H,5-6H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMUOOVUKPEUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=NC2=C(C=CC=C2C(=C1Cl)NC3=CC=CC=C3C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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